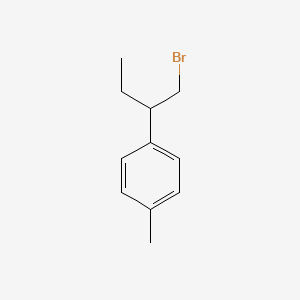

1-(1-Bromobutan-2-yl)-4-methylbenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15Br |

|---|---|

Molecular Weight |

227.14 g/mol |

IUPAC Name |

1-(1-bromobutan-2-yl)-4-methylbenzene |

InChI |

InChI=1S/C11H15Br/c1-3-10(8-12)11-6-4-9(2)5-7-11/h4-7,10H,3,8H2,1-2H3 |

InChI Key |

BXCSMIYUMZQROK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CBr)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Stereochemistry and Chirality of 1-(1-bromobutan-2-yl)-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the stereochemistry and chirality of 1-(1-bromobutan-2-yl)-4-methylbenzene, a molecule of significant interest in synthetic organic chemistry and as a potential chiral building block in drug discovery. This document delves into the fundamental principles of its stereoisomerism, outlines robust methodologies for stereoselective synthesis and enantiomeric separation, and details advanced analytical techniques for stereochemical characterization. Furthermore, a critical analysis of the stereoelectronic factors governing its reactivity in nucleophilic substitution reactions is presented, offering insights into controlling reaction outcomes. This guide is intended to be a valuable resource for researchers and professionals engaged in the design, synthesis, and application of chiral molecules.

Introduction: The Significance of Chirality in Modern Chemistry

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in pharmacology and materials science.[1] The different spatial arrangements of atoms in chiral molecules, known as enantiomers, can lead to vastly different biological activities.[2] One enantiomer of a drug may be therapeutically active, while the other could be inactive or even toxic.[3] Consequently, the ability to synthesize and analyze enantiomerically pure compounds is of paramount importance in the pharmaceutical industry.[4]

1-(1-bromobutan-2-yl)-4-methylbenzene serves as an excellent case study for understanding the principles of stereochemistry and their practical applications. Its structure, featuring a single chiral center, allows for a focused examination of the generation, separation, and characterization of enantiomers, as well as the influence of stereochemistry on chemical reactivity.

Molecular Structure and Stereoisomerism

The core of 1-(1-bromobutan-2-yl)-4-methylbenzene's stereochemistry lies in its single chiral center at the second carbon (C2) of the butane chain. This carbon is bonded to four different substituents: a hydrogen atom, a methyl group, an ethyl group, and a 4-methylphenyl (p-tolyl) group. This asymmetry gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers.

Assignment of Stereochemical Configuration: The Cahn-Ingold-Prelog (CIP) Priority Rules

The absolute configuration of each enantiomer is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. This systematic method involves assigning priorities to the four substituents attached to the chiral center based on atomic number.

Table 1: CIP Priority Assignment for 1-(1-bromobutan-2-yl)-4-methylbenzene

| Priority | Substituent Group | Rationale |

| 1 | -CH(Br)CH₂CH₃ | The carbon is attached to a bromine atom (highest atomic number). |

| 2 | -CH₂CH₃ | The carbon is attached to another carbon, which is in turn attached to other carbons and hydrogens. |

| 3 | -CH₃ | The carbon is attached only to hydrogen atoms. |

| 4 | -H | Hydrogen has the lowest atomic number. |

Once priorities are assigned, the molecule is oriented so that the lowest priority group (hydrogen) is pointing away from the viewer. The sequence from priority 1 to 2 to 3 is then observed. A clockwise direction corresponds to the (R) configuration (from the Latin rectus, right), while a counter-clockwise direction indicates the (S) configuration (from the Latin sinister, left).

Stereoselective Synthesis Strategies

The preparation of enantiomerically enriched 1-(1-bromobutan-2-yl)-4-methylbenzene can be achieved through two primary strategies: stereoselective synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis from a Prochiral Precursor

A robust method for obtaining a single enantiomer involves the enantioselective reduction of a prochiral ketone, followed by conversion of the resulting chiral alcohol to the bromide.[5]

Protocol 1: Stereoselective Synthesis of (R)- or (S)-1-(1-bromobutan-2-yl)-4-methylbenzene

-

Enantioselective Reduction of 1-(p-tolyl)butan-2-one:

-

The starting material, 1-(p-tolyl)butan-2-one, is a prochiral ketone.

-

Enantioselective reduction can be achieved using a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).[6]

-

The choice of the (R)- or (S)-catalyst will determine the stereochemistry of the resulting alcohol, 1-(p-tolyl)butan-2-ol. For example, using an (R)-oxazaborolidine catalyst typically yields the (S)-alcohol.[7]

-

-

Conversion of the Chiral Alcohol to the Bromide:

-

The enantiomerically enriched 1-(p-tolyl)butan-2-ol is then converted to the corresponding bromide.

-

A common method is the Appel reaction, using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). This reaction generally proceeds with inversion of configuration at the stereocenter.

-

Therefore, to synthesize (R)-1-(1-bromobutan-2-yl)-4-methylbenzene, one would start with the enantioselective synthesis of (S)-1-(p-tolyl)butan-2-ol.

-

Chiral Resolution of a Racemic Mixture

An alternative approach is to synthesize the racemic mixture of 1-(1-bromobutan-2-yl)-4-methylbenzene and then separate the enantiomers.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

-

Synthesis of Racemic 1-(p-tolyl)butan-2-ol:

-

The racemic alcohol can be prepared by the reduction of 1-(p-tolyl)butan-2-one with a non-chiral reducing agent like sodium borohydride (NaBH₄).

-

-

Formation of Diastereomeric Esters:

-

The racemic alcohol is reacted with an enantiomerically pure chiral acid or its derivative (a resolving agent), such as (R)- or (S)-Mosher's acid chloride, to form a mixture of diastereomeric esters.[8]

-

-

Separation of Diastereomers:

-

Diastereomers have different physical properties and can be separated by standard techniques like fractional crystallization or chromatography.[]

-

-

Hydrolysis and Bromination:

-

Each separated diastereomeric ester is then hydrolyzed back to the enantiomerically pure alcohol.

-

The individual alcohol enantiomers are subsequently converted to the corresponding bromides as described in Protocol 1.

-

Analytical Techniques for Stereochemical Characterization

Once the enantiomers are synthesized or separated, their stereochemical purity and absolute configuration must be confirmed using various analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[10] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Protocol 3: Chiral HPLC Analysis

-

Column: A polysaccharide-based chiral column, such as one coated with cellulose or amylose derivatives, is often effective for separating enantiomers of aromatic compounds.[11]

-

Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol is a common choice. The exact ratio needs to be optimized to achieve baseline separation.

-

Detection: UV detection at a wavelength where the p-tolyl group absorbs (e.g., 254 nm) is typically used.

-

Quantification: The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Polarimetry

Enantiomers rotate the plane of polarized light in equal but opposite directions. This property, known as optical activity, is measured using a polarimeter. The specific rotation, [α], is a characteristic physical property of a chiral compound. While the specific rotation of 1-(1-bromobutan-2-yl)-4-methylbenzene is not widely reported, it is expected that the (R) and (S) enantiomers will have equal and opposite specific rotation values.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

In a standard NMR experiment, enantiomers are indistinguishable. However, in the presence of a chiral shift reagent, the enantiomers form diastereomeric complexes that have different NMR spectra.[13] Lanthanide-based chiral shift reagents are commonly employed for this purpose.[7] This technique can be used to determine the enantiomeric purity of a sample.

Reactivity and Stereochemical Outcomes in Nucleophilic Substitution

The stereochemistry of 1-(1-bromobutan-2-yl)-4-methylbenzene plays a crucial role in its reactivity, particularly in nucleophilic substitution reactions. As a secondary benzylic bromide, it can potentially react via both SN1 and SN2 mechanisms.[14]

The SN1 vs. SN2 Dichotomy

-

SN1 Pathway: This mechanism involves the formation of a carbocation intermediate. The benzylic position of the carbocation is stabilized by resonance with the p-tolyl ring, making the SN1 pathway plausible. An SN1 reaction at a chiral center typically leads to a racemic mixture of products.

-

SN2 Pathway: This is a concerted mechanism where the nucleophile attacks the carbon bearing the leaving group from the backside, resulting in an inversion of stereochemistry.[5]

The preferred pathway depends on the reaction conditions, including the strength of the nucleophile, the solvent polarity, and the temperature.[14]

Neighboring Group Participation (NGP) by the Phenyl Ring

A significant factor influencing the reactivity of this molecule is the potential for neighboring group participation (NGP) by the p-tolyl ring.[15] The π-electrons of the aromatic ring can act as an internal nucleophile, displacing the bromide leaving group to form a bridged intermediate known as a phenonium ion .[16]

This intramolecular attack occurs with inversion of configuration at the chiral center. The subsequent attack of an external nucleophile on the phenonium ion also proceeds with inversion. The net result of these two inversions is retention of configuration in the final product. NGP can also lead to an enhanced reaction rate (anchimeric assistance).[17]

Applications in Drug Development

Chiral secondary benzylic bromides are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] The ability to introduce a specific stereocenter with a reactive handle allows for the construction of chiral drug candidates with defined three-dimensional structures, which is crucial for their interaction with biological targets.[2] The principles and protocols outlined in this guide for 1-(1-bromobutan-2-yl)-4-methylbenzene can be extrapolated to the synthesis and analysis of a wide range of chiral building blocks for drug discovery.

Conclusion

The stereochemistry and chirality of 1-(1-bromobutan-2-yl)-4-methylbenzene provide a rich platform for understanding and applying the fundamental principles of stereoisomerism. This in-depth technical guide has detailed the assignment of its absolute configuration, outlined practical strategies for its stereoselective synthesis and resolution, and described advanced analytical methods for its characterization. A thorough analysis of its reactivity in nucleophilic substitution reactions, including the potential for neighboring group participation, offers valuable insights for controlling stereochemical outcomes. The knowledge and methodologies presented herein are essential for researchers and professionals in organic synthesis and drug development who are dedicated to the precise construction and application of chiral molecules.

References

- Brainly. (2023, August 27). Why does benzyl bromide react under both SN1 and SN2 conditions?

- Supporting Inform

- NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-14, PPT-29 Neighbouring Group Participation (NGP). (n.d.).

- Hunt, I. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary.

- LibreTexts. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions. Chemistry LibreTexts.

- Chemistry Stack Exchange. (2014, October 25). Rate Expression for Reactions Involving 2° Benzylic Alkyl Halides.

- Smith, M. D., et al. (2021, December 13). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Journal of the American Chemical Society.

- Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions.

- Chemistry Steps. (2024, February 10).

- LibreTexts. (2023, August 1). 3.

- Master Organic Chemistry. (2018, June 13).

- Chemistry Steps. (2021, November 12).

- BenchChem. (2025, November). Spectroscopic Profile of 1-(4-Bromobutyl)-4-methylbenzene: A Technical Guide.

- Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?

- Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents.

- BOC Sciences. (n.d.).

- Organic Reactions. (n.d.). Enantioselective Reduction of Ketones.

- Phenomenex. (n.d.).

- Proceedings of the Indian Academy of Sciences - Chemical Sciences. (1979). Nucleophilic substitution at a benzylic carbon by an ambident nucleophile.

- Enantioselective Reduction of Ketones. (n.d.).

- MDPI. (2021, September 19). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases.

- Scientific Research Publishing. (2010, May 15).

- TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.

- SpectraBase. (n.d.). 1-(Bromomethyl)-4-methylbenzene - Optional[1H NMR] - Spectrum.

- ChemicalBook. (n.d.).

- ResearchGate. (2022, November 16). How to prepare enantiomeric R-2butanol and S- 2 butanol , both chiral and chemical pure.

- Quora. (2023, March 12). What is the mechanism of converting 4-bromobenzaldehyde and 4-methylacetophenone into (2E)-3-(3-Bromophenyl)-1-(4-methylphenyl)-2-propen-1-one using sodium hydroxide?

- ACS Publications. (n.d.).

- MDPI. (2018, September 20).

- ResearchGate. (2025, August 10). (PDF)

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromobutane.

- University of Glasgow. (n.d.).

- Alfa Chemistry. (n.d.). Acylation Reaction - Synthesis of p-Methylacetophenone.

- Wiley Online Library. (n.d.).

- Journal of Chemical and Pharmaceutical Research. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development.

- Wiley Online Library. (1998, August 8). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral.

- Longdom Publishing. (n.d.). Clinical Importance of Chirality in Drug Design and Pharmaceutica.

- University of York. (n.d.). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic.

- ResearchGate. (n.d.). Typical HPLC chromatograms of benzyl chloride (1), benzyl bromide (2),...

- PubMed. (2022, June 8). Advances and applications of chiral resolution in pharmaceutical field.

- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy.

- The Good Scents Company. (n.d.). 4-(para-tolyl)-2-butanone, 7774-79-0.

Sources

- 1. longdom.org [longdom.org]

- 2. ijirset.com [ijirset.com]

- 3. jocpr.com [jocpr.com]

- 4. Advances and applications of chiral resolution in pharmaceutical field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. organicreactions.org [organicreactions.org]

- 6. york.ac.uk [york.ac.uk]

- 7. uwindsor.ca [uwindsor.ca]

- 8. pharmtech.com [pharmtech.com]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization* [scirp.org]

- 12. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. spcmc.ac.in [spcmc.ac.in]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. rsc.org [rsc.org]

Solubility profile of 1-(1-bromobutan-2-yl)-4-methylbenzene in common organic solvents

An In-Depth Technical Guide to the Solubility Profile of 1-(1-bromobutan-2-yl)-4-methylbenzene

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 1-(1-bromobutan-2-yl)-4-methylbenzene, a compound of interest in synthetic organic chemistry and potentially in drug discovery pipelines. The document delineates the theoretical principles governing its solubility, based on its molecular structure, and presents a robust experimental framework for empirical determination. We explore the interplay between the compound's predominantly non-polar character and the properties of various common organic solvents. This guide synthesizes predictive insights with actionable, field-proven laboratory protocols, such as the equilibrium shake-flask method, to offer a complete workflow for researchers, scientists, and drug development professionals. The objective is to provide a foundational understanding and practical tools for accurately characterizing the solubility of this and structurally related molecules.

Introduction

The Critical Role of Solubility in Research and Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the feasibility and design of numerous scientific processes.[1] In the pharmaceutical industry, the aqueous solubility of a drug candidate is a critical determinant of its bioavailability and therapeutic efficacy.[2] Poor solubility can lead to challenging formulations and variable absorption, often terminating the development of otherwise promising compounds.[2] In organic synthesis, solvent selection is paramount; reactants must be brought into the same phase for efficient reaction, and the solubility of products and impurities directly impacts the success of purification techniques like crystallization, extraction, and chromatography.[1] Therefore, a thorough understanding of a compound's solubility profile is not merely academic—it is a cornerstone of efficient, successful, and scalable chemical and pharmaceutical development.

Introducing 1-(1-bromobutan-2-yl)-4-methylbenzene: A Structural Overview

1-(1-bromobutan-2-yl)-4-methylbenzene is an organobromine compound characterized by a substituted aromatic core. Its molecular structure consists of two primary regions that govern its physical properties:

-

A Large, Non-Polar Backbone: The core of the molecule is a p-methylbenzene (toluene) ring attached to a sec-butyl group. This entire hydrocarbon framework is lipophilic and non-polar, dominated by weak van der Waals forces. It is structurally similar to other alkylbenzenes, which are known for their low aqueous solubility.[3][4]

-

A Polarizable Halogen Moiety: The presence of a bromine atom introduces a carbon-bromine (C-Br) bond. While bromine is more electronegative than carbon, creating a slight dipole, the overall polarity of the molecule remains low. The bulky, non-polar hydrocarbon structure significantly overshadows the modest polarity of the C-Br bond.

This structural duality suggests that the compound will behave primarily as a non-polar molecule, a critical insight for predicting its interactions with various solvents.

Theoretical Principles of Solubility

The "Like Dissolves Like" Paradigm: Polarity and Intermolecular Forces

The foundational principle for predicting solubility is "like dissolves like."[1] This adage summarizes the thermodynamic reality that dissolution is most favorable when the intermolecular forces between solute-solute and solvent-solvent molecules are similar to the solute-solvent interactions.

-

Non-Polar Solutes dissolve best in non-polar solvents (e.g., hexane, toluene). The dissolution is driven by London dispersion forces, which are weak, transient attractions between molecules.

-

Polar Solutes dissolve best in polar solvents (e.g., water, ethanol). These interactions are governed by stronger dipole-dipole forces and, in the case of protic solvents, hydrogen bonding.

For a molecule like 1-(1-bromobutan-2-yl)-4-methylbenzene, which lacks O-H or N-H bonds, it cannot act as a hydrogen bond donor. Its dissolution in highly polar, protic solvents like water would require disrupting the strong hydrogen-bonding network of the solvent, an energetically unfavorable process.

Predicted Solubility Behavior

Based on its predominantly non-polar structure, the expected solubility of 1-(1-bromobutan-2-yl)-4-methylbenzene is as follows:

-

High Solubility in non-polar solvents such as toluene, xylenes, hexane, and cyclohexane, where dispersion forces are the primary mode of interaction.

-

Good to Moderate Solubility in solvents of low to intermediate polarity, such as diethyl ether, tetrahydrofuran (THF), and ethyl acetate.

-

Low to Very Low Solubility in polar aprotic solvents like acetone and acetonitrile.

-

Insoluble or Sparingly Soluble in highly polar protic solvents like water, methanol, and ethanol.[5]

Overview of Common Organic Solvents

The choice of solvent is a critical experimental parameter. The following table classifies common solvents and lists key properties relevant to solubility studies.

| Solvent | Formula | Class | Relative Polarity | Dielectric Constant (20°C) |

| Hexane | C₆H₁₄ | Non-Polar | 0.009 | 1.9 |

| Toluene | C₇H₈ | Non-Polar | 0.099 | 2.4 |

| Diethyl Ether | C₄H₁₀O | Polar Aprotic (Low) | 0.117 | 4.3 |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 0.207 | 7.5 |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | 0.228 | 6.0 |

| Acetone | C₃H₆O | Polar Aprotic | 0.355 | 20.7 |

| Acetonitrile | C₂H₃N | Polar Aprotic | 0.375 | 37.5 |

| Ethanol | C₂H₅OH | Polar Protic | 0.654 | 24.5 |

| Methanol | CH₃OH | Polar Protic | 0.762 | 32.7 |

| Water | H₂O | Polar Protic | 1.000 | 80.1 |

| (Data compiled from various sources including[6][7]) |

Predictive Approaches to Solubility Estimation

While experimental determination is the gold standard, modern computational tools provide valuable a priori estimations of solubility, saving time and resources.

In Silico Modeling: Modern Computational Methods

The prediction of solubility has advanced significantly with the advent of machine learning and physics-based models.[8][9]

-

Quantitative Structure-Property Relationship (QSPR): These models establish a statistical correlation between a molecule's structural descriptors (e.g., molecular weight, polarity, hydrogen bonding capacity) and its observed solubility.[10]

-

Machine Learning Models: Algorithms such as graph neural networks and support vector machines are trained on large datasets of known solubility data to predict the solubility of new compounds with increasing accuracy.[11][12]

-

Physics-Based Methods: These rigorous approaches calculate solubility from fundamental thermodynamic principles, such as the free energy of solvation, offering deep insight but requiring greater computational expense.[13]

For 1-(1-bromobutan-2-yl)-4-methylbenzene, a QSPR or machine learning model would analyze its low polarity, high molecular weight, and lack of hydrogen bond donors to predict poor aqueous solubility and high solubility in non-polar organic solvents.[8]

Experimental Determination of Solubility

Empirical measurement remains the most trustworthy method for quantifying solubility. The shake-flask method is a robust, widely accepted technique for determining equilibrium solubility.[13]

The Equilibrium Shake-Flask Method

This method is conceptually simple: an excess amount of the solid or liquid solute is mixed with the solvent of interest and agitated at a constant temperature until the solution reaches equilibrium (saturation).[13] The concentration of the dissolved solute is then measured in a filtered aliquot of the supernatant.

Detailed Step-by-Step Protocol for Shake-Flask Analysis

-

Preparation: Add an excess amount of 1-(1-bromobutan-2-yl)-4-methylbenzene to a series of vials, each containing a precise volume (e.g., 3 mL) of a different organic solvent.[14] An excess is confirmed by the visible presence of undissolved solute.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.[13]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., >2 hours) to allow the undissolved solute to settle. Centrifugation can be used to accelerate this process.

-

Sampling: Carefully withdraw a precise aliquot from the clear supernatant, ensuring no undissolved material is transferred.

-

Quantification: Analyze the concentration of the solute in the aliquot. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.[10] A calibration curve prepared with known concentrations of the compound is used for quantification.

-

Calculation: The solubility is reported in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.

Workflow for Experimental Solubility Determination

Caption: Workflow for the equilibrium shake-flask solubility assay.

Expected Solubility Profile and Data Interpretation

Hypothetical Solubility Data in Selected Solvents

The following table summarizes the expected qualitative and quantitative solubility for 1-(1-bromobutan-2-yl)-4-methylbenzene at 25°C based on theoretical principles. Actual experimental values are required for confirmation.

| Solvent | Solvent Class | Expected Qualitative Solubility | Expected Quantitative Range (mg/mL) |

| Hexane | Non-Polar | Very High | > 500 |

| Toluene | Non-Polar | Very High | > 500 |

| Diethyl Ether | Polar Aprotic (Low) | High | 200 - 500 |

| Tetrahydrofuran (THF) | Polar Aprotic | High | 100 - 400 |

| Ethyl Acetate | Polar Aprotic | Moderate | 50 - 200 |

| Acetone | Polar Aprotic | Low | 10 - 50 |

| Ethanol | Polar Protic | Very Low | 1 - 10 |

| Water | Polar Protic | Insoluble | < 0.1 |

Discussion of Expected Trends

The expected trend follows the "like dissolves like" principle. The highest solubility is anticipated in non-polar solvents like hexane and toluene, which have similar intermolecular forces to the non-polar hydrocarbon structure of the solute. As the polarity of the solvent increases, particularly with the introduction of hydrogen bonding capability (ethanol and water), the solubility is expected to decrease dramatically. This pronounced drop-off is a classic indicator of a non-polar, lipophilic compound. The moderate solubility in ether and THF reflects their ability to accommodate the large non-polar part of the molecule while offering weak dipole interactions with the C-Br bond.

Conclusion

The solubility profile of 1-(1-bromobutan-2-yl)-4-methylbenzene is predicted to be that of a classic non-polar compound. Its large, lipophilic hydrocarbon structure dictates a high affinity for non-polar organic solvents and poor solubility in polar, particularly protic, media. While theoretical principles and computational models provide a strong directional forecast, this guide emphasizes the indispensability of empirical validation. The detailed shake-flask protocol provided herein offers a reliable and authoritative method for generating precise, quantitative solubility data. For researchers in organic synthesis and drug discovery, this integrated approach of prediction and experimentation is crucial for informed solvent selection, efficient process development, and the successful advancement of chemical and pharmaceutical projects.

References

-

Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. Available at: [Link]

-

Unknown. (2024). Solubility test for Organic Compounds. Online document. Available at: [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Course document. Available at: [Link]

-

LibreTexts Chemistry. (2020). 8: Identification of Unknowns (Experiment). Available at: [Link]

-

PubChem. (n.d.). 1-Bromo-4-butyl-2-methylbenzene. PubChem Compound Database. Available at: [Link]

-

Liu, K., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. PMC - NIH. Available at: [Link]

-

ChemBK. (2024). 1-(bromomethyl)-4-methylbenzene. Available at: [Link]

-

Unknown. (n.d.). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Journal of Cheminformatics. Available at: [Link]

-

Rowan. (n.d.). Predicting Solubility. Available at: [Link]

-

Unknown. (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. arXiv. Available at: [Link]

-

Unknown. (2023). Solubility of Organic Compounds. University document. Available at: [Link]

-

Sutton, C., & Calder, J. A. (1974). Solubility of alkylbenzenes in distilled water and sea water at 25.0.deg. Journal of Chemical & Engineering Data. Available at: [Link]

-

Sanemasa, I., et al. (1982). Solubility Measurements of Benzene and the Alkylbenzenes in Water by Making Use of Solute Vapor. ResearchGate. Available at: [Link]

-

University of Cambridge. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Research Communities by Springer Nature. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1-[Bromo(phenyl)methyl]-4-nitrobenzene Properties. CompTox Chemicals Dashboard. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1-Bromo-2-(4-phenylbut-3-en-1-yl)benzene Properties. CompTox Chemicals Dashboard. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-4-methyl-. NIST Chemistry WebBook. Available at: [Link]

-

Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. CAS 2051-99-2: 1-Bromo-4-(2-methylpropyl)benzene [cymitquimica.com]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Predicting Solubility | Rowan [rowansci.com]

- 9. communities.springernature.com [communities.springernature.com]

- 10. lifechemicals.com [lifechemicals.com]

- 11. d-nb.info [d-nb.info]

- 12. Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery | bioRxiv [biorxiv.org]

- 13. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Methodological & Application

The Untapped Potential of 1-(1-Bromobutan-2-yl)-4-methylbenzene as a Chiral Synthon in Medicinal Chemistry: A Guide to Synthesis and Application

Abstract

In the landscape of medicinal chemistry, the demand for enantiomerically pure building blocks is insatiable, as the stereochemistry of a molecule is intrinsically linked to its pharmacological activity.[1] This guide delves into the synthesis, chiral resolution, and potential applications of 1-(1-bromobutan-2-yl)-4-methylbenzene , a chiral secondary benzylic bromide. While direct literature on the extensive use of this specific molecule is sparse, its structural motifs suggest significant potential as a versatile chiral electrophile for introducing a stereodefined 1-(p-tolyl)butan-2-yl fragment into bioactive scaffolds. By leveraging established methodologies for the synthesis and resolution of its precursor alcohol and analogous chemical transformations, this document provides a comprehensive framework for researchers to unlock its synthetic utility.

Introduction: The Strategic Value of Chiral Secondary Alkyl Halides

Chiral secondary alkyl halides are powerful intermediates in pharmaceutical synthesis.[2] The presence of a stereogenic center bearing a reactive leaving group allows for the stereospecific construction of complex molecular architectures through nucleophilic substitution reactions. While often perceived as potentially non-specific alkylating agents, when incorporated into a well-designed synthetic strategy, they offer precise control over the three-dimensional arrangement of atoms in the final active pharmaceutical ingredient (API).[2] This control is paramount, as different enantiomers of a drug can exhibit vastly different efficacy, metabolism, and toxicity profiles.[3]

1-(1-Bromobutan-2-yl)-4-methylbenzene presents two key features: a chiral center at the 2-position of the butyl chain and a bromine atom at the 1-position. This arrangement makes it an attractive building block for the synthesis of molecules with a stereodefined benzylic moiety, a common feature in many drug classes.

Synthetic Strategy: A Two-Step Approach to Enantiopurity

A robust and logical pathway to obtaining enantiomerically pure (R)- or (S)-1-(1-bromobutan-2-yl)-4-methylbenzene involves the synthesis and subsequent resolution of its precursor alcohol, 1-(4-methylphenyl)butan-2-ol, followed by a stereospecific bromination.

Figure 1. Proposed synthetic workflow for enantiopure 1-(1-bromobutan-2-yl)-4-methylbenzene.

Synthesis of Racemic 1-(4-Methylphenyl)butan-2-ol

The synthesis of the racemic alcohol precursor can be readily achieved via standard organometallic chemistry.

Protocol 1: Grignard Addition and Reduction

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), prepare ethylmagnesium bromide from magnesium turnings and bromoethane in anhydrous diethyl ether.

-

Addition to Ketone: To a solution of 4-methylacetophenone in anhydrous diethyl ether at 0 °C, add the prepared Grignard reagent dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction carefully with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(4-methylphenyl)butan-2-one.

-

Reduction: Dissolve the crude ketone in methanol and cool to 0 °C. Add sodium borohydride (NaBH₄) portion-wise.[4] Stir the reaction until completion.

-

Purification: Quench the reaction with water and remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude racemic 1-(4-methylphenyl)butan-2-ol can be purified by flash column chromatography.

Chiral Resolution of 1-(4-Methylphenyl)butan-2-ol

The separation of the enantiomers of the racemic alcohol is the cornerstone of this synthetic strategy. Two primary methods are proposed: enzymatic resolution and classical resolution via diastereomeric salt formation.

Method A: Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient and green method for resolving racemic alcohols.[5] Lipases are commonly used to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted alcohols.

Protocol 2: Enzymatic Resolution

-

Reaction Setup: In a flask, dissolve racemic 1-(4-methylphenyl)butan-2-ol (1.0 eq.) in an appropriate organic solvent (e.g., toluene or hexane).

-

Enzyme and Acyl Donor: Add an immobilized lipase (e.g., Novozym 435 or Amano Lipase PS) and an acyl donor such as vinyl acetate (0.6 eq.).

-

Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

-

Work-up and Separation: Filter off the immobilized enzyme (which can often be recycled). Concentrate the filtrate. Separate the unreacted alcohol from the acylated product by flash column chromatography.

-

Hydrolysis (optional): The separated ester can be hydrolyzed (e.g., using potassium carbonate in methanol) to yield the other enantiomer of the alcohol.

| Component | Expected Product | Theoretical Max. Yield | Target e.e. |

| Unreacted Alcohol | One enantiomer of 1-(4-methylphenyl)butan-2-ol | 50% | >95% |

| Acylated Product | Ester of the other enantiomer | 50% | >95% |

Method B: Classical Resolution via Diastereomeric Derivatives

This classical method involves reacting the racemic alcohol with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different physical properties.[6][7]

Protocol 3: Diastereomeric Ester Formation

-

Esterification: React the racemic 1-(4-methylphenyl)butan-2-ol with an enantiomerically pure chiral acid (e.g., (R)-(-)-O-acetylmandelic acid or a derivative of tartaric acid) in the presence of a coupling agent (e.g., DCC/DMAP) in an inert solvent like dichloromethane.

-

Diastereomer Separation: The resulting mixture of diastereomeric esters is separated by fractional crystallization from a suitable solvent system. The progress of the resolution can be monitored by HPLC or NMR.

-

Hydrolysis: The separated diastereomeric esters are then hydrolyzed under basic conditions (e.g., LiOH in THF/water) to liberate the enantiomerically pure alcohols.

-

Recovery of Resolving Agent: The aqueous layer from the hydrolysis can be acidified to recover the chiral resolving agent.

Stereospecific Conversion to 1-(1-Bromobutan-2-yl)-4-methylbenzene

The conversion of the chiral alcohol to the corresponding bromide must proceed with high stereochemical fidelity. While classic reagents like PBr₃ can sometimes lead to racemization, modern methods offer excellent stereocontrol. A recently developed method for the stereoretentive bromination of β-aryl alcohols using N-bromosuccinimide (NBS) and a thiourea additive is particularly promising.[8] This radical-mediated process has been shown to proceed with retention of configuration.

Protocol 4: Stereoretentive Bromination

-

Reaction Setup: In a reaction vessel protected from light, dissolve the enantiomerically pure 1-(4-methylphenyl)butan-2-ol (1.0 eq.) and a thiourea catalyst (e.g., 1,3-dimethylthiourea, 0.3 eq.) in a suitable solvent like 1,2-dichloroethane.

-

Bromination: Add N-bromosuccinimide (NBS, 1.5-2.3 eq.) portion-wise at room temperature.

-

Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

-

Work-up and Purification: Upon completion, quench the reaction with aqueous sodium thiosulfate solution. Extract the product with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography to yield the enantiomerically pure 1-(1-bromobutan-2-yl)-4-methylbenzene.

Note on Stereochemistry: The stereoretentive mechanism described by Bakos et al. suggests that the (S)-alcohol will yield the (S)-bromide, and the (R)-alcohol will yield the (R)-bromide.[8] It is crucial to verify the absolute configuration of the final product using appropriate analytical techniques.

Potential Applications in Medicinal Chemistry

The enantiopure 1-(1-bromobutan-2-yl)-4-methylbenzene serves as a chiral electrophile. Its utility in medicinal chemistry can be projected in several key areas, drawing parallels from the applications of similar chiral building blocks.[9]

Figure 2. Potential applications of the chiral building block in medicinal chemistry.

Synthesis of Chiral Amines and Amine Derivatives

Chiral amines are privileged structures in medicinal chemistry.[10] The target bromide can be a precursor to the corresponding chiral amine via an Sₙ2 reaction with sodium azide followed by reduction (e.g., with triphenylphosphine/water or catalytic hydrogenation). This would provide access to (S)- or (R)-1-(4-methylphenyl)butan-2-amine, a valuable synthon for a variety of APIs.

Stereospecific Alkylation of N- and O-Nucleophiles

The bromide can be used to alkylate various nucleophiles, such as phenols, thiophenols, and nitrogen-containing heterocycles (e.g., imidazoles, triazoles), to introduce the chiral side-chain. This is a common strategy in the synthesis of GPCR antagonists, enzyme inhibitors, and other drug classes where specific hydrophobic interactions are crucial for binding affinity.

As a Fragment in Fragment-Based Drug Discovery (FBDD)

The 1-(p-tolyl)butan-2-yl moiety represents a valuable fragment with defined stereochemistry and a balance of lipophilicity and aromatic character. The bromide could be used to elaborate initial fragment hits, growing them into more potent lead compounds while maintaining precise three-dimensional structure.

Conclusion and Future Outlook

While 1-(1-bromobutan-2-yl)-4-methylbenzene is not yet a widely cited chiral building block, its synthesis from readily available starting materials via established and reliable protocols makes it an accessible and potentially valuable tool for medicinal chemists. The protocols and strategies outlined in this guide, based on analogous and well-documented chemical transformations, provide a solid foundation for its preparation and subsequent use in the stereocontrolled synthesis of novel chemical entities. As the quest for structurally diverse and stereochemically pure drug candidates continues, the exploration of underutilized chiral synthons like this one will be essential for expanding the accessible chemical space for drug discovery.

References

- (2026, January 23). Advancing Chiral Chemistry in Pharmaceutical Synthesis. Pharmaceutical Technology. [Invalid URL removed]

-

Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine. (n.d.). PMC. Retrieved from [Link]

-

Chiral resolution. (n.d.). Wikipedia. Retrieved from [Link]

-

Enantioselective decomposition of chiral alkyl bromides on Cu(643). (n.d.). Chemical Engineering Department, Carnegie Mellon University. Retrieved from [Link]

-

(n.d.). Asymmetric Synthesis. Retrieved from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Diastereoselective alkylation and methods for chiral auxiliary removal. (n.d.). ResearchGate. Retrieved from [Link]

-

Stereospecific Radical Bromination of β‐Aryl Alcohols with Thiourea Additives Through A Serendipitous Discovery of A 1,2‐Aryl Migration. (n.d.). PMC. Retrieved from [Link]

-

Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S). (n.d.). Wiley Online Library. Retrieved from [Link]

-

Chiral drugs. (n.d.). LabMed Discovery. Retrieved from [Link]

-

Chiral Alkyl Halides: Underexplored Motifs in Medicine. (2016, November 4). MDPI. Retrieved from [Link]

- (2015, February 2). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Invalid URL removed]

-

a general procedure for mitsunobu inversion of sterically hindered alcohols. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Enantiospecific recognition of 2-butanol by an inherently chiral cavitand in the solid state. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

1 – Stereoselective Alkylation Reactions of Chiral Metal Enolates. (n.d.). Semantic Scholar. Retrieved from [Link]

- Method for preparing 2-methyl-4-phenylbutan-2-OL. (2012, February 16). Google Patents.

-

What is the mechanism of converting 4-bromobenzaldehyde and 4-methylacetophenone into (2E)-3-(3-Bromophenyl)-1-(4-methylphenyl)-2-propen-1-one using sodium hydroxide? (2023, March 12). Quora. Retrieved from [Link]

-

(n.d.). ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group. Retrieved from [Link]

-

cis-N-TOSYL-3-METHYL-2-AZABICYCLO[3.3.0]OCT-3-ENE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

asymmetric synthesis of norbornene based 1,4-amino alcohol derivatives and applications. (n.d.). [Source institution not available]. Retrieved from [Link]

-

2-(4-Methylphenyl)butan-2-ol. (n.d.). PubChem. Retrieved from [Link]

-

Asymmetric Synthesis. (n.d.). University of York. Retrieved from [Link]

-

The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (n.d.). Acta Pharma Reports. Retrieved from [Link]

-

CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. (2011, February 10). [Source institution not available]. Retrieved from [Link]

-

Chirality in Drug Molecules: Synthetic and Biological Implications. (n.d.). Hilaris Publisher. Retrieved from [Link]

-

Convert butan-2-one to butan-2-ol. (2025, July 19). askIITians. Retrieved from [Link]

-

4-[(4-Methylphenyl)sulfanyl]butan-2-one. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. mdpi.com [mdpi.com]

- 3. pharma.researchfloor.org [pharma.researchfloor.org]

- 4. Convert butan-2-one to butan-2-ol - askIITians [askiitians.com]

- 5. d-nb.info [d-nb.info]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. pharmtech.com [pharmtech.com]

- 8. Stereospecific Radical Bromination of β‐Aryl Alcohols with Thiourea Additives Through A Serendipitous Discovery of A 1,2‐Aryl Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Overcoming challenges in the purification of chiral 1-(1-bromobutan-2-yl)-4-methylbenzene

Welcome to the dedicated technical support resource for the purification of chiral 1-(1-bromobutan-2-yl)-4-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating the desired enantiomer of this compound. Here, we address common challenges with practical, field-tested solutions and in-depth scientific explanations.

Introduction: The Challenge of Purifying 1-(1-Bromobutan-2-yl)-4-methylbenzene

The purification of 1-(1-bromobutan-2-yl)-4-methylbenzene, a chiral alkyl halide, presents a unique set of challenges. Its two enantiomers possess identical physical properties, such as boiling point and solubility, making their separation by standard laboratory techniques like distillation or achiral chromatography ineffective.[1] The presence of a bromine atom can also introduce specific considerations during purification, including potential reactivity and the need for compatible chromatographic conditions. This guide provides a structured approach to overcoming these hurdles, focusing on chiral High-Performance Liquid Chromatography (HPLC) and crystallization techniques.

Frequently Asked Questions (FAQs)

Q1: Why is separating the enantiomers of 1-(1-bromobutan-2-yl)-4-methylbenzene important?

A1: In pharmaceutical applications, the two enantiomers of a chiral molecule can have vastly different pharmacological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.[1][2] Therefore, obtaining enantiomerically pure compounds is often a regulatory requirement and crucial for developing safe and effective drugs.[3]

Q2: What are the primary methods for purifying chiral 1-(1-bromobutan-2-yl)-4-methylbenzene?

A2: The most common and effective methods are chiral High-Performance Liquid Chromatography (HPLC) and diastereomeric crystallization.[4][5] Chiral HPLC utilizes a chiral stationary phase (CSP) to differentially interact with each enantiomer, leading to their separation.[6][7] Diastereomeric crystallization involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization.[1][5]

Q3: My chiral HPLC separation shows poor resolution between the enantiomers. What are the likely causes?

A3: Poor resolution can stem from several factors:

-

Incorrect Chiral Stationary Phase (CSP): No single CSP is universal for all racemic compounds.[6] The choice of CSP is critical and depends on the structure of the analyte.

-

Inappropriate Mobile Phase: The composition of the mobile phase, including the type of organic modifier and any additives, significantly impacts selectivity.

-

Suboptimal Temperature: Temperature can affect the interactions between the analyte and the CSP.

-

Low Column Efficiency: This could be due to a degraded column, improper packing, or issues with the HPLC system itself.[8]

Q4: Can I use Supercritical Fluid Chromatography (SFC) for this separation?

A4: Yes, SFC is a viable and often advantageous alternative to HPLC for chiral separations.[4] It uses supercritical CO2 as the primary mobile phase, which can reduce solvent consumption and may offer different selectivity compared to HPLC.[4] Many chiral columns are compatible with SFC.

Troubleshooting Guide: Chiral HPLC Purification

This section provides a more in-depth guide to resolving specific issues encountered during the chiral HPLC purification of 1-(1-bromobutan-2-yl)-4-methylbenzene.

Problem 1: No Separation of Enantiomers

-

Root Cause Analysis: The lack of separation indicates that the chosen chiral stationary phase (CSP) is not providing sufficient enantioselective interactions with 1-(1-bromobutan-2-yl)-4-methylbenzene. The interactions between the analyte, the chiral selector on the stationary phase, and the mobile phase are essential for separation.[6]

-

Troubleshooting Steps:

-

Screen Different CSPs: The most crucial step is to test a variety of CSPs. For a compound like 1-(1-bromobutan-2-yl)-4-methylbenzene, which has an aromatic ring and a chiral center with a halogen, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point.[9]

-

Vary the Mobile Phase:

-

Normal Phase Mode (Hexane/Alcohol): This is often the preferred mode for polysaccharide-based CSPs. Systematically vary the alcohol (e.g., isopropanol, ethanol) and its percentage in the mobile phase.[6]

-

Additives: Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can sometimes improve peak shape and resolution, although they should be used judiciously with halogenated compounds.

-

-

Explore Different Elution Modes: If normal phase fails, consider polar organic or reversed-phase modes, though these are generally less common for this type of compound on polysaccharide CSPs.

-

Problem 2: Poor Peak Shape (Tailing or Fronting)

-

Root Cause Analysis: Peak tailing for a neutral compound like this can be due to secondary interactions with the silica support of the stationary phase or issues with the column packing.[10] Peak fronting might indicate column overload.

-

Troubleshooting Steps:

-

Check for Column Degradation: An old or poorly maintained column can lead to poor peak shape. Flush the column according to the manufacturer's instructions or replace it if necessary.[11]

-

Optimize Mobile Phase:

-

The choice and purity of the alcohol modifier can impact peak shape. Ensure high-purity solvents are used.

-

-

Reduce Sample Concentration: Inject a more dilute sample to see if fronting is alleviated, which would confirm column overload.

-

Consider Sample Solvent: Dissolve the sample in the mobile phase whenever possible to avoid peak distortion.[12]

-

Problem 3: Unstable Retention Times

-

Root Cause Analysis: Fluctuating retention times are often a sign of an unstable HPLC system.[12] This can be caused by leaks, temperature fluctuations, or an improperly equilibrated column.[10][11]

-

Troubleshooting Steps:

-

System Check: Thoroughly inspect the HPLC system for any leaks, from the pump to the detector.[11]

-

Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting the sample. This can take 10-20 column volumes.

-

Temperature Control: Use a column oven to maintain a constant temperature, as even small fluctuations can affect retention times.[10]

-

Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed.

-

Experimental Protocols

Protocol 1: Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of 1-(1-bromobutan-2-yl)-4-methylbenzene enantiomers.

1. Initial Column and Mobile Phase Screening:

-

Columns:

-

Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate))

-

Chiralpak IB (cellulose tris(3,5-dimethylphenylcarbamate))

-

Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate))

-

-

Mobile Phases (Isocratic):

-

90:10 Hexane:Isopropanol

-

80:20 Hexane:Isopropanol

-

70:30 Hexane:Isopropanol

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Temperature: 25 °C

2. Optimization:

-

Once a column/mobile phase combination shows baseline or near-baseline separation, fine-tune the isopropanol percentage in 1-2% increments to maximize resolution.

-

If peak shape is poor, consider switching the alcohol modifier (e.g., to ethanol).

-

Investigate the effect of temperature by running the separation at 15 °C, 25 °C, and 35 °C.

Table 1: Example Screening Results

| Chiral Stationary Phase | Mobile Phase (Hexane:IPA) | Resolution (Rs) | Observations |

| Chiralpak IA | 90:10 | 1.8 | Good initial separation |

| Chiralpak IB | 90:10 | 0.5 | Poor separation |

| Chiralcel OD | 90:10 | 1.2 | Some separation |

Visualization of Workflows

Diagram 1: Chiral HPLC Troubleshooting Logic

Caption: A flowchart for troubleshooting poor chiral HPLC separation.

Diagram 2: Diastereomeric Crystallization Workflow

Caption: The workflow for purification via diastereomeric crystallization.

References

- Review on Common Observed HPLC Troubleshooting Problems | Rhenium Group.

- Chiral Drug Separation.

- Purification of enantiomers with chiral puriFlash® columns - Interchim – Blog.

- Alkyl Halides to Alcohols - Chemistry Steps.

- 2 - Organic Syntheses Procedure.

- Chiral and Achiral Compounds Purification - Neopharm Labs.

- Troubleshooting HPLC.pdf - vscht.cz.

- Chiral HPLC Separations - Phenomenex.

- CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter - VTechWorks.

- Innovations in Chiral Purification: Exploring Techniques and Future Potential - RotaChrom.

- 5.8: Resolution: Separation of Enantiomers - Chemistry LibreTexts.

- Trouble with chiral separations - May 20 2020 - Chromatography Today.

- Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services.

- Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC.

- Unit 10 Haloalkanes And Haloarenes - SATHEE ICAR - IIT Kanpur.

- Troubleshooting HPLC | Thermo Fisher Scientific - SA.

- CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS.

- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.

- Crystallization of chiral molecular compounds: what can be learned from the Cambridge Structural Database? - ResearchGate.

- Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH.

- Alkyl Halide Reaction Map And Summary - Master Organic Chemistry.

- Alkyl Halide Reactivity - MSU chemistry.

- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

- Recent Advances in Separation and Analysis of Chiral Compounds.

- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC.

- Homochiral Crystallization of Microporous Framework Materials from Achiral Precursors by Chiral Catalysis - Cal State Long Beach.

- Synthesis of bromobenzene: 64 - The Royal Society of Chemistry.

- Organic Synthesis of 1 Bromobutane | PDF - Scribd.

- Spontaneous Symmetry Breaking of Achiral Molecules Leading to the Formation of Homochiral Superstructures that Exhibit Mechanoluminescence - ChemRxiv.

- 1-Bromo-4-methyl-2-nitrobenzene - PMC - NIH.

- Chiral-achiral-separation-ten-flavanones.pdf - UVaDOC Principal.

- Synthesis of 1-Bromobutane: Purification - YouTube.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. content.e-bookshelf.de [content.e-bookshelf.de]

- 4. rotachrom.com [rotachrom.com]

- 5. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification of enantiomers with chiral puriFlash® columns [blog.interchim.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. rheniumgroup.co.il [rheniumgroup.co.il]

- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]

Technical Support Center: A Researcher's Guide to Purifying 1-(1-bromobutan-2-yl)-4-methylbenzene

Disclaimer: This document is intended for informational purposes only and does not constitute a professional recommendation for any specific experimental protocol. All laboratory work should be conducted in a controlled environment with appropriate safety precautions.

Introduction

The synthesis of 1-(1-bromobutan-2-yl)-4-methylbenzene is a common step in many organic synthesis workflows. However, the purification of this secondary alkyl halide can present significant challenges, primarily due to the presence of unreacted starting materials and potential side products. This guide provides a comprehensive, question-and-answer-based approach to troubleshooting common purification issues, ensuring the isolation of a high-purity final product.

Troubleshooting Guide: Tackling Common Purification Hurdles

This section addresses specific issues that researchers may encounter during the purification of 1-(1-bromobutan-2-yl)-4-methylbenzene.

Issue 1: My initial work-up failed to remove all unreacted starting materials. What are the most effective next steps?

Answer: A standard aqueous work-up is often the first line of defense, but its effectiveness depends on the nature of the unreacted starting materials. The synthetic route to 1-(1-bromobutan-2-yl)-4-methylbenzene will dictate the likely impurities. A common method is the hydrobromination of an alkene, which can leave unreacted alkene and residual acid.

Workflow for Post-Work-up Purification:

Caption: Purification workflow after an initial aqueous work-up.

Detailed Protocol for Column Chromatography:

Column chromatography is a highly effective technique for separating compounds based on their polarity.[1][2][3][4]

-

Stationary Phase Selection: Silica gel is the most common and effective stationary phase for the purification of alkyl halides.[2]

-

Mobile Phase Selection: The choice of eluent is critical. For separating a moderately polar compound like 1-(1-bromobutan-2-yl)-4-methylbenzene from non-polar starting materials (e.g., alkenes or unreacted arenes), a non-polar solvent system is ideal. A gradient of ethyl acetate in hexanes is a common choice. Start with a low polarity mobile phase (e.g., 100% hexanes) and gradually increase the polarity (e.g., to 2-5% ethyl acetate in hexanes) to elute your product.

-

Column Packing: A well-packed column is essential for good separation. Prepare a slurry of silica gel in the initial mobile phase and carefully pour it into the column, allowing it to settle without air bubbles.

-

Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

-

Elution and Fraction Collection: Begin eluting with the mobile phase, collecting small fractions. Monitor the separation using Thin Layer Chromatography (TLC).

-

Analysis and Pooling: Spot each fraction on a TLC plate to identify the fractions containing your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Example TLC Analysis

| Compound | Polarity | Rf in 5% EtOAc/Hexanes | Visualization |

| Unreacted Alkene/Arene | Low | ~0.8-0.9 | UV, KMnO4 stain |

| 1-(1-bromobutan-2-yl)-4-methylbenzene | Moderate | ~0.4-0.6 | UV, KMnO4 stain |

| Polar Byproducts | High | ~0.1-0.2 | UV, KMnO4 stain |

Issue 2: I suspect my product is degrading during purification. How can I minimize this?

Answer: Secondary alkyl halides can be susceptible to elimination reactions, particularly in the presence of strong bases or at elevated temperatures, leading to the formation of alkenes.[5][6][7]

Key Considerations for Stability:

-

Avoid Strong Bases: During the aqueous work-up, use a mild base like sodium bicarbonate to neutralize any acid. Avoid strong bases such as sodium hydroxide, as these can promote dehydrohalogenation.[6]

-

Temperature Control: When removing solvent using a rotary evaporator, use a water bath at a moderate temperature (typically not exceeding 40°C) to prevent thermal decomposition.

-

Solvent Choice: Ensure that the solvents used for purification are free of impurities that could catalyze degradation.

Issue 3: I have a significant amount of crude product. Is column chromatography the only option?

Answer: For larger scale purifications (multi-gram to kilogram), column chromatography can be time-consuming and require large volumes of solvent.[3] In such cases, vacuum distillation can be a more efficient method, provided there is a sufficient difference in boiling points between your product and the impurities.

Protocol for Vacuum Distillation:

-

Determine Boiling Points: Research the boiling points of your desired product and the potential unreacted starting materials at a given pressure.

-

Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is properly secured and the vacuum system is functioning correctly.

-

Distillation: Heat the crude product gently under reduced pressure. Collect the fraction that distills at the expected boiling point of your product.

-

Analysis: Analyze the collected fractions by GC-MS or NMR to confirm purity.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 1-(1-bromobutan-2-yl)-4-methylbenzene, and what impurities should I expect?

The most common synthetic routes involve either the addition of HBr to an alkene or the Friedel-Crafts alkylation of toluene.

-

From an Alkene (e.g., 1-(but-1-en-2-yl)-4-methylbenzene): Expect unreacted alkene and residual HBr.

-

From Toluene and a Butyl Bromide Derivative: Expect unreacted toluene and potentially di-alkylated products.

Q2: What is the best way to dry the organic layer after an aqueous work-up?

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are commonly used drying agents.[8][9][10][11] Add the drying agent to the organic solution and swirl. If the drying agent clumps together, add more until some remains free-flowing.[9] Filter the drying agent before removing the solvent.

Q3: My final product is an oil, but I expected a solid. What does this indicate?

The presence of impurities can depress the melting point of a compound, causing it to appear as an oil. Further purification, as detailed in the troubleshooting guide, should be performed. It is also crucial to confirm the structure by NMR and mass spectrometry to ensure the correct isomer has been synthesized.

Q4: How can I definitively confirm the purity of my final product?

A combination of analytical techniques is recommended for purity confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can reveal the presence of impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for assessing the purity of volatile compounds and identifying impurities.[12]

-

Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of multiple components in your sample.[13]

References

- Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents.

- Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents.

- Organic Chemistry at CU Boulder. (n.d.). Drying Organic Solutions.

- (n.d.). Using drying agents.

- EMBIBE. (2023, January 25). Drying and Dehydrating Agents: Definitions, Examples and Differences.

- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup.

- YouTube. (2020, December 14). The ABCs of performing organic synthesis reactions.

- Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.

- Organic Chemistry at CU Boulder. (n.d.). Column Chromatography.

- UVic. (n.d.). Column chromatography.

- (n.d.). Alkyl Halides.

- Scribd. (n.d.). Alkyl Halide Elimination Reactions - Organic Chemistry.

- Organic Chemistry Class Notes. (n.d.). Alkyl Halide Reactions: Substitutions & Eliminations.

- YouTube. (2021, February 9). column chromatography & purification of organic compounds.

- Edubirdie. (n.d.). Column Chromatography.

- PMC. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. web.uvic.ca [web.uvic.ca]

- 3. youtube.com [youtube.com]

- 4. Column Chromatography - Edubirdie [edubirdie.com]

- 5. crab.rutgers.edu [crab.rutgers.edu]

- 6. scribd.com [scribd.com]

- 7. fiveable.me [fiveable.me]

- 8. Drying solvents and Drying agents [delloyd.50megs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. embibe.com [embibe.com]

- 12. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

Minimizing elimination byproducts in reactions with 1-(1-bromobutan-2-yl)-4-methylbenzene

Subject: Minimizing Elimination Byproducts in 1-(1-bromobutan-2-yl)-4-methylbenzene Reactions Ticket ID: RXN-OPT-4492 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Structural Trap

You are encountering high rates of elimination (E2) byproducts because your substrate, 1-(1-bromobutan-2-yl)-4-methylbenzene , presents a "perfect storm" for elimination over substitution.

Most researchers treat this as a standard primary alkyl halide. It is not. It possesses two critical features that bias the reaction pathway toward elimination:[1][2][3][4][5]

-

Steric Hindrance (Beta-Branching): The C2 position is substituted with both an ethyl group and a bulky

-tolyl group. This hinders the back-side attack required for SN2, significantly raising the activation energy for substitution. -

Benzylic Acidity: The proton at the C2 position (the

-proton) is benzylic . Its pKa is significantly lower (~41) than a standard alkane proton (~50) due to resonance stabilization of the incipient negative charge by the aromatic ring.

The Result: Even moderately basic nucleophiles will preferentially abstract this acidic

Mechanistic Visualization

The following diagram illustrates the kinetic competition. Note how the "Benzylic Factor" lowers the activation energy (

Figure 1: Reaction energy landscape showing the competition between hindered Substitution (SN2) and resonance-assisted Elimination (E2).

Troubleshooting Guide & Protocols

Module A: Nucleophilic Substitution (SN2)

Goal: Install a functional group (N3, CN, SR) without forming the alkene.

The Golden Rule: You must decouple Nucleophilicity from Basicity .

| Parameter | Recommendation | Scientific Rationale |

| Nucleophile | Use "Soft" Nucleophiles ( | Soft nucleophiles have high orbital overlap (HOMO-LUMO) for SN2 but low charge density for proton abstraction. |

| Base | STRICTLY AVOID Alkoxides ( | Alkoxides are "hard" bases. Even bulky bases like |

| Solvent | DMSO, DMF, or NMP | Polar aprotic solvents solvate cations but leave anions "naked" and highly reactive, accelerating SN2 rates 10-100x. |

| Leaving Group | Convert Bromide to Iodide (Finkelstein) | Iodide is a better leaving group (weaker bond), lowering the |

Validated Protocol: The Finkelstein-Assist

If your direct reaction fails, use this two-step "One-Pot" modification.

-

Activation: Dissolve substrate (1.0 equiv) in dry Acetone (0.5 M).

-

Exchange: Add Sodium Iodide (NaI, 1.5 equiv). Stir at RT for 4 hours. A white precipitate (NaBr) will form.

-

Why: Converts the hindered alkyl bromide into a highly reactive alkyl iodide.

-

-

Substitution: Evaporate acetone (if incompatible with next step) OR add your nucleophile directly if compatible (e.g., NaN3).

-

Note: If switching solvent to DMSO for the nucleophile addition, remove acetone first.

-

Module B: Metal-Halogen Exchange (Grignard/Lithium)

Goal: Create a nucleophile for C-C bond formation. Risk: Wurtz coupling or Elimination via electron transfer mechanisms.

FAQ: Why did my Grignard initiation fail? The steric bulk around the C-Br bond slows electron transfer from the metal surface. If you heat it to initiate, you trigger elimination.

Validated Protocol: Low-Temperature Rieke Activation

Do not use standard turnings. Use Rieke Magnesium or Lithium Chloride-mediated formation.

-

Reagent: Use

(Turbo Grignard) instead of Mg metal. -

Conditions:

-

Dissolve substrate in dry THF.

-

Cool to -15°C (Critical: Do not run at RT).

-

Add

(1.1 equiv) dropwise.

-

-

Mechanism: This performs a Halogen-Metal Exchange (Br

MgCl) rather than radical insertion. It is faster than elimination at low temperatures.

Decision Matrix: Selecting the Right Pathway

Use this flowchart to determine the correct experimental setup for your specific target.

Figure 2: Decision tree for reaction condition selection.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Ethoxide (NaOEt) to make the ether? A: No. This will result in >90% elimination to the alkene. The ethoxide ion is too basic. To synthesize the ether, you must use the Williamson Ether Synthesis in reverse : React the alcohol version of your substrate with an alkyl halide, or use a non-basic silver-oxide mediated alkylation.

Q: I see a spot on TLC just above my product. What is it? A: This is almost certainly 2-(4-methylphenyl)but-1-ene . It is non-polar and usually runs higher than substitution products. You can confirm this by NMR: look for terminal alkene protons around 5.0-5.5 ppm.

Q: Why does adding heat lower my yield?

A: Elimination (E2) has a higher entropy of activation (

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Elimination vs. Substitution).

-

Master Organic Chemistry. (2025). Deciding SN1/SN2/E1/E2: The Role of the Substrate. Retrieved from

-

LibreTexts Chemistry. (2021). Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. (Reference for Turbo Grignard protocol).

Sources

- 1. Elimination reactions in halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]

- 2. vaia.com [vaia.com]

- 3. Trans-2-phenyl-1-bromocyclopentane on reaction with alcoholic KOH produces [allen.in]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.